
4,6-Dimethyl-2-mercaptopyrimidine
Overview
Description
4,6-Dimethyl-2-mercaptopyrimidine: is a heterocyclic compound with the molecular formula C6H8N2S . It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a mercapto group at position 2. This compound appears as a yellow solid and is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,6-Dimethyl-2-mercaptopyrimidine involves the reaction of 2-amino-4,6-dimethylpyrimidine with a thiol reagent. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution at the 2-position of the pyrimidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions or batch processing in large reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-mercaptopyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
DMP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is particularly notable in the following areas:
- Antimicrobial Agents : DMP has been utilized in the development of antibiotics and antivirals. Its structure allows for modifications that enhance biological activity against pathogens .
- Anticancer Research : Studies indicate that derivatives of DMP exhibit promising anticancer properties. For instance, a derivative was shown to possess significant activity against leukemia cells by inducing apoptosis and cell cycle arrest .
Case Study: Anticancer Activity
A derivative of DMP was evaluated for its anticancer activity against multiple cell lines, demonstrating selectivity towards leukemia with an IC50 value comparable to established treatments .
Agricultural Chemistry
In agriculture, DMP plays a crucial role as an intermediate in the synthesis of fungicides and herbicides. Its effectiveness in enhancing crop protection against various pathogens makes it valuable for sustainable agriculture practices .
Data Table: Agricultural Applications of DMP
Application Type | Description |
---|---|
Fungicides | Intermediates for developing effective fungicides to protect crops from fungal infections. |
Herbicides | Key component in synthesizing herbicides that control unwanted plant growth. |
Analytical Chemistry
DMP is employed as a reagent in analytical chemistry for the detection and quantification of metal ions. This application is vital for environmental monitoring and assessing contamination levels in various samples .
Case Study: Metal Ion Detection
Research has demonstrated the efficacy of DMP in complexometric titrations and spectrophotometric methods for detecting heavy metals in water samples, showcasing its utility in environmental analysis .
Material Science
In material science, DMP is incorporated into polymer formulations to enhance thermal stability and resistance to degradation. This application is particularly beneficial for industries requiring durable materials .
Data Table: Material Science Applications
Application Type | Benefits |
---|---|
Polymer Additives | Improves thermal stability and longevity of materials used in various applications. |
Coatings | Used in formulations for industrial coatings that require enhanced durability. |
Biochemical Research
DMP is significant in biochemical studies focused on enzyme inhibition and metabolic pathways. It aids researchers in understanding the mechanisms of various biological processes, which can lead to the identification of new drug targets .
Case Study: Enzyme Inhibition Studies
Inhibitory effects of DMP derivatives on specific enzymes have been investigated, revealing potential pathways for therapeutic intervention in metabolic disorders .
Other Industrial Applications
Beyond the primary fields mentioned above, DMP finds use in:
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-mercaptopyrimidine exerts its effects involves its interaction with metal surfaces and biological targets. In electroplating, the compound adsorbs onto the copper surface, inhibiting copper deposition and promoting uniform layer formation. This is achieved through steric hindrance and the formation of a protective layer on the metal surface .
In biological systems, the compound may interact with enzyme active sites, inhibiting their activity by forming stable complexes with metal ions or other critical residues .
Comparison with Similar Compounds
2-Mercapto-4,6-dimethylpyrimidine: Similar structure but different functional groups.
4,6-Dimethyl-2-thiopyrimidine: Another sulfur-containing pyrimidine derivative.
Uniqueness: 4,6-Dimethyl-2-mercaptopyrimidine is unique due to its specific substitution pattern and the presence of a mercapto group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
4,6-Dimethyl-2-mercaptopyrimidine (DMP) is an organic compound characterized by its mercapto functional group and its structural relation to pyrimidine. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial properties and interactions with biological systems. This article explores the biological activity of DMP, synthesizing findings from diverse studies and highlighting its implications in pharmacology and toxicology.
Chemical Structure and Properties
This compound has the molecular formula C7H10N2S and a CAS number of 22325-27-5. Its structure features a six-membered aromatic ring containing nitrogen atoms, which contributes to its chemical reactivity and biological interactions. The presence of the thiol (-SH) group is significant as it is known to impart antioxidant properties, potentially mitigating oxidative stress in biological contexts.
Antimicrobial Properties
Research indicates that DMP may exhibit antimicrobial activity against specific bacteria and fungi. Although initial studies suggest promising results, further investigations are necessary to elucidate the precise mechanisms of action and efficacy against various pathogens.
Antioxidant Potential
The thiol group in DMP is hypothesized to contribute to its antioxidant properties , which can be beneficial in reducing oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, suggesting potential therapeutic applications.
Interaction with Biological Systems
DMP has been studied for its ability to form stable complexes with transition metals, which may influence its biological activity. These interactions can modify surface properties at the molecular level, potentially enhancing or altering the compound's biological effects.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DMP. A study involving male Drosophila melanogaster assessed the mutagenic potential of various pyrimidine derivatives, including DMP. The findings indicated that certain derivatives could induce sex-linked recessive lethal mutations, raising concerns about their safety for human health .
In another study focusing on rats, DMP was administered alongside a known carcinogen (1,2-dimethylhydrazine) to investigate its long-term effects on liver health. The results suggested that DMP might promote hepatocellular carcinoma through alterations in nucleotide pools within liver cells, indicating a potential risk associated with its use .
Synthesis Methods
Several synthesis methods for DMP have been documented, highlighting its versatility in chemical applications. For instance, one method involves the interaction of sulfinic acids with 4,6-dimethylpyrimidine-2-yl derivatives under controlled conditions .
Electrochemical Studies
Electrochemical studies have utilized DMP to measure redox potentials relevant to cytochrome c under varying conditions (temperature, pH). These studies provide insights into the compound's behavior in electrochemical systems and its potential applications in bioelectrocatalysis .
Summary of Key Findings
Q & A
Basic Research Questions
Q. How is 4,6-dimethyl-2-mercaptopyrimidine utilized in synthesizing Group VI metal carbonyl complexes?
The ligand is employed in photochemical substitution reactions with hexacarbonylmetal(0) precursors (Cr, Mo, W) under inert nitrogen atmospheres. The substitution is accelerated by UV light (λ > 280 nm) using a high-pressure mercury lamp. Reaction progress is monitored via FTIR spectroscopy, with purification by recrystallization. Structural confirmation involves FTIR, UV-Vis, ¹H-/¹³C-NMR, and thermal analysis (TGA/DTA) .
Q. What spectroscopic techniques are critical for characterizing metal complexes of this compound?
Key methods include:
- FTIR : Identifies CO stretching frequencies (e.g., ~2000 cm⁻¹ for Cr(CO)₅ complexes) and ligand-metal bonding modes.
- ¹H-/¹³C-NMR : Confirms ligand coordination via nitrogen (e.g., downfield shifts in pyrimidine protons).
- UV-Vis : Monitors electronic transitions in CH₂Cl₂ solutions.
- TGA/DTA : Assesses thermal stability and decomposition pathways (e.g., ~150–250°C for CO ligand loss) .
Q. How does solvent polarity influence the tautomeric equilibrium of this compound?
In polar solvents (e.g., DMSO, methanol), the thione tautomer dominates due to stabilization via hydrogen bonding. In nonpolar media (e.g., cyclohexane), the thiol form prevails. This equilibrium is confirmed by FTIR (absence of −SH stretches in polar solvents) and NMR (chemical shift variations) .
Advanced Research Questions
Q. How do DFT calculations validate experimental data for metal complexes of this compound?
DFT-B3PW91/SDD simulations predict bond lengths, vibrational frequencies, and NMR chemical shifts. For example:
- M–N bond lengths (Cr–N: ~2.05 Å) align with X-ray data.
- CO stretching frequencies show <5% deviation from experimental FTIR.
- ¹H-NMR shifts for pyrimidine protons match experimental trends (Δδ < 0.3 ppm). These calculations guide structural assignments and catalytic property predictions .
Q. What mechanistic insights explain the corrosion inhibition efficacy of this compound derivatives on copper?
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization reveal mixed-type inhibition (90%+ efficiency at 2 mM in NaCl). Adsorption follows the Langmuir isotherm, with parallel orientation of the pyrimidine ring on Cu surfaces via S/N atoms. DFT simulations show high electron density at sulfur, facilitating chemisorption .
Q. How does the thione→thiol tautomerization in excited states affect spectroscopic interpretations?
UV irradiation in polar solvents (water, acetonitrile) induces thione→thiol tautomerization, detectable via resonance Raman spectroscopy. DFT confirms lower energy barriers for this transition in excited states, explaining solvent-dependent fluorescence quenching and band shifts in UV-Vis spectra .
Q. What role does this compound play in modulating metal-ligand bond strengths for catalytic applications?
Thermodynamic data (ΔH, ΔS) from TGA/DTA reveal weaker M–CO bonds upon ligand coordination (e.g., Cr–CO bond strength decreases by ~15 kJ/mol). This "synergistic weakening" enhances catalytic activity in CO-replacement reactions, as predicted by DFT-calculated bond dissociation energies .
Q. How do hydrogen-bonding networks influence the tautomeric stability of this compound in solution?
In methanol, NH∙∙∙O hydrogen bonds stabilize the thione form as DMMP(solvent)ₙ clusters (n = 1–4). In water, extended H-bonding further shifts equilibrium toward the thione, validated by FT-Raman and molecular dynamics simulations .
Q. Methodological Tables
Table 1. Key DFT-Calculated vs. Experimental Parameters for Cr(CO)₅(this compound)
Parameter | DFT (B3PW91/SDD) | Experimental | Deviation |
---|---|---|---|
Cr–N bond length | 2.06 Å | 2.05 Å | 0.5% |
CO stretch (cm⁻¹) | 1985 | 2002 | 0.85% |
¹H-NMR δ (ppm) | 7.32 | 7.28 | 0.04 |
Source: |
Table 2. Solvent-Dependent Thione/Thiol Equilibrium Constants (K) for this compound
Solvent | K (Thione:Thiol) | Method |
---|---|---|
Cyclohexane | 1:9 | FTIR, NMR |
DMSO | 9:1 | DFT/UV |
K calculated via integration of NH/SH vibrational bands. |
Properties
IUPAC Name |
4,6-dimethyl-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFAYWADRVMWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176867 | |
Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22325-27-5 | |
Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22325-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,6-Dimethyl-2-thiopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15491 | |
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Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
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Record name | 4,6-dimethylpyrimidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.813 | |
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Record name | 4,6-DIMETHYL-2-THIOPYRIMIDINE | |
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Retrosynthesis Analysis
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